molecular formula C17H29N3O3 B6017765 N-cyclobutyl-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide

N-cyclobutyl-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide

Katalognummer B6017765
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: OQDGHBMEYKTCIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclobutyl-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the family of piperidinecarboxamides. This compound is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA in the brain. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety.

Wirkmechanismus

N-cyclobutyl-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the degradation of GABA in the brain. This leads to an increase in the levels of GABA, which is an inhibitory neurotransmitter that helps to regulate brain activity. By increasing the levels of GABA, this compound can help to reduce the activity of neurons in the brain, which can help to reduce seizures and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can help to reduce the activity of neurons and regulate brain activity. This can lead to a reduction in seizures and anxiety. In addition, this compound has been shown to have anxiolytic effects, which can help to reduce symptoms of anxiety disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-cyclobutyl-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide in lab experiments is that it is a potent inhibitor of GABA aminotransferase, which can help to increase the levels of GABA in the brain. This can be useful for studying the role of GABA in various neurological disorders. However, one limitation of using this compound is that it is a synthetic compound and may not accurately reflect the effects of natural compounds in the brain.

Zukünftige Richtungen

There are several potential future directions for research on N-cyclobutyl-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide. One area of research could be to study the potential therapeutic applications of this compound in other neurological disorders, such as bipolar disorder and schizophrenia. Another area of research could be to study the long-term effects of this compound on brain function and behavior. Finally, research could be focused on developing more potent and selective inhibitors of GABA aminotransferase, which could have even greater therapeutic potential.

Synthesemethoden

N-cyclobutyl-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide is synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of cyclobutanone with 3-(4-morpholinyl)propylamine to form N-cyclobutyl-3-(4-morpholinyl)propylketimine. This intermediate is then reacted with piperidine-3-carboxylic acid to form this compound.

Wissenschaftliche Forschungsanwendungen

N-cyclobutyl-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy. This compound has also been studied for its potential to treat addiction to drugs such as cocaine and methamphetamine. In addition, it has been shown to have anxiolytic effects in animal models of anxiety disorders.

Eigenschaften

IUPAC Name

N-cyclobutyl-1-(3-morpholin-4-ylpropyl)-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O3/c21-16-6-5-14(17(22)18-15-3-1-4-15)13-20(16)8-2-7-19-9-11-23-12-10-19/h14-15H,1-13H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDGHBMEYKTCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2CCC(=O)N(C2)CCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.